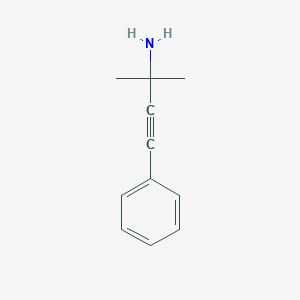

2-Methyl-4-phenylbut-3-yn-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-phenylbut-3-yn-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-11(2,12)9-8-10-6-4-3-5-7-10/h3-7H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOGTLLXSBECKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143767-97-9 | |

| Record name | 2-methyl-4-phenylbut-3-yn-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methyl 4 Phenylbut 3 Yn 2 Amine and Its Precursors

Direct Synthetic Routes to 2-Methyl-4-phenylbut-3-yn-2-amine

Direct routes to propargylamines are highly valued for their efficiency and atom economy. Catalytic methods, including hydroamination and multicomponent couplings, represent the forefront of this field.

Hydroamination of alkynes presents a direct, atom-economical method for the formation of C-N bonds. For the synthesis of a tertiary amine like this compound, this process would typically involve the addition of an amine to the alkyne, phenylacetylene (B144264). Gold-catalyzed hydroamination of phenylacetylene with various anilines has been shown to proceed with high regioselectivity, favoring the Markovnikov addition to produce an intermediate imine. frontiersin.orgunimi.it This imine can then be subsequently reduced to the corresponding amine.

The reaction is often promoted by a co-catalyst, such as a silver salt, to generate the active catalytic species in situ. frontiersin.org Gold nanoparticles have also proven to be effective catalysts for this transformation. unimi.itnih.gov While direct hydroamination to form a quaternary center is challenging, these methods establish the principle of activating the phenylacetylene substrate for C-N bond formation.

Table 1: Catalytic Systems for Hydroamination of Phenylacetylene

| Catalyst System | Amine | Solvent | Key Findings | Reference |

|---|---|---|---|---|

| NHC-Au(I) complexes / AgSbF₆ | Aniline | Acetonitrile (B52724) | High regioselectivity for Markovnikov product; complex 2b showed highest activity. | frontiersin.org |

| AuNPs-sPSB-t | Aniline | Neat | High conversion (90%) and selectivity for the E-ketimine product. | unimi.it |

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The most relevant MCR for synthesizing this compound is the Ketone-Alkyne-Amine (KA²) coupling reaction. researchgate.netresearchgate.net This reaction is a variation of the more common Aldehyde-Alkyne-Amine (A³) coupling. wikipedia.orgphytojournal.com

In the context of the target molecule, the KA² coupling would involve the one-pot reaction of acetone (B3395972) (the ketone), phenylacetylene (the alkyne), and an amine source (such as ammonia (B1221849) or a suitable primary amine). The reaction is typically catalyzed by a transition metal salt, with copper and gold complexes being particularly common. researchgate.netresearchgate.net The mechanism is believed to involve the in-situ formation of an iminium ion from the ketone and amine, which is then attacked by a metal acetylide species generated from the alkyne and the catalyst. wikipedia.orgnih.gov This approach directly constructs the desired quaternary carbon center.

Various catalytic systems have been developed for A³/KA² couplings, including copper-containing minerals, offering a practical and efficient route to propargylamines. researchgate.net The use of chiral ligands can also induce enantioselectivity, providing access to optically active propargylamines. nih.gov

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Transaminases (TAs) are a class of enzymes that can catalyze the transfer of an amino group from a donor molecule to a ketone, producing a chiral amine with high enantiopurity. nih.govrsc.orgacs.org

For the synthesis of enantiopure this compound, a chemoenzymatic cascade has been demonstrated. This process can start with a racemic propargylic alcohol, which is then converted into an enantiomerically enriched propargylic amine. acs.org Specifically, (R)-selective amine transaminase from Aspergillus terreus or (S)-selective amine transaminase from Chromobacterium violaceum can be used in a Mitsunobu-type reaction to achieve this transformation. acs.org These enzymatic systems offer a powerful method for accessing specific stereoisomers of the target compound, which is of particular interest for pharmaceutical applications. acs.orgnih.govdiva-portal.org

Furthermore, copper-catalyzed asymmetric propargylic amination (ACPA) using chiral ligands like pyridinebisoxazoline (PYBOX) has been developed for the synthesis of α-tertiary ethynylamines, showcasing a chemical approach to enantioselectivity. nih.govresearchgate.net

Synthesis of Key Precursors and Related Structural Analogs

The synthesis of this compound can also be achieved through the derivatization of key precursors, most notably the corresponding propargylic alcohol.

The key precursor, 2-Methyl-4-phenylbut-3-yn-2-ol, is readily synthesized via the catalytic reaction between phenylacetylene and acetone. sigmaaldrich.comchemicalbook.comnih.gov This reaction is a nucleophilic addition of the acetylide, formed from phenylacetylene in the presence of a base, to the carbonyl carbon of acetone.

A common and effective method involves using potassium hydroxide (B78521) (KOH) as the catalyst in a solvent like tetrahydrofuran (B95107) (THF). This straightforward procedure provides the tertiary propargylic alcohol in high yield.

Table 2: Synthesis of 2-Methyl-4-phenylbut-3-yn-2-ol

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Yield | Reference |

|---|

This alcohol serves as a versatile intermediate that can be converted to the target amine via substitution reactions, for example, through activation of the hydroxyl group followed by displacement with an amine nucleophile.

The synthesis of this compound is fundamentally a derivatization process starting from ketone and alkyne intermediates, namely acetone and phenylacetylene. The multicomponent KA² coupling reaction described in section 2.1.2 is the prime example of this strategy. researchgate.netresearchgate.net

The process involves the condensation of the ketone (acetone) and an amine to form an imine or iminium ion intermediate. Simultaneously, the terminal alkyne (phenylacetylene) is activated by a metal catalyst (e.g., copper, gold, or silver) to form a metal acetylide. The subsequent nucleophilic attack of the acetylide on the iminium ion forges the critical C-C bond and establishes the quaternary stereocenter, yielding the final propargylamine (B41283) product in a single pot. wikipedia.orgphytojournal.com This convergence highlights the efficiency of building molecular complexity from simple, readily available ketone and alkyne building blocks.

Methods for Analogous Propargylamine Scaffold Construction

The synthesis of propargylamines, molecules characterized by an amino group attached to a carbon adjacent to a carbon-carbon triple bond, is predominantly achieved through multicomponent reactions. These reactions are prized for their efficiency, as they allow for the construction of complex molecules from simple starting materials in a single step.

The most common strategy for synthesizing the propargylamine scaffold is the A³ coupling reaction, which involves an aldehyde, an alkyne, and an amine. For a compound like this compound, a variation known as the KA² coupling, which utilizes a ketone instead of an aldehyde, is more directly analogous. nih.gov In this hypothetical approach, acetone would serve as the ketone, phenylacetylene as the alkyne, and an ammonia source as the amine component.

Various catalytic systems have been developed to facilitate these couplings. acs.org Copper catalysts are frequently used due to their low cost and high reactivity. nih.gov For instance, copper(I) chloride has been successfully used to synthesize tetrasubstituted propargylamines. nih.gov Gold-based catalysts, such as AuBr₃, have also proven effective in catalyzing the direct intermolecular coupling of ketones, secondary amines, and alkynes to form propargylamines with a quaternary carbon center, a key feature of this compound. nih.gov Other metal catalysts, including those based on zinc, have also been employed. nih.gov

Optimization Strategies in this compound Synthesis

The successful synthesis of a target compound like this compound hinges on the careful optimization of the reaction to maximize yield and purity. This involves a systematic approach to screening catalysts, ligands, and reaction conditions.

Catalytic System Screening and Ligand Effects

The choice of catalyst and accompanying ligands is critical in propargylamine synthesis. Different metal catalysts exhibit varying levels of efficiency and selectivity. For related syntheses, transition metals like copper, gold, zinc, and palladium have been extensively studied. nih.govacs.org

Copper-based systems, often lauded for their cost-effectiveness, can be significantly enhanced by the choice of ligand. nih.govorganic-chemistry.org For example, the use of chiral ligands like i-Pr-pybox-diPh with a copper(I) source can lead to highly enantioselective synthesis of propargylamines. organic-chemistry.org Palladium catalysts, while also effective, show strong dependence on the associated ligand. In reactions involving propargylamines, the addition of specific phosphine (B1218219) ligands such as tri(tert-butyl)phosphine (PBuᵗ₃) has been shown to dramatically influence the reaction's outcome, favoring the formation of a single desired product in high yield. acs.org Gold catalysis offers another eco-friendly option, with catalysts like AuBr₃ enabling the synthesis of complex propargylamines under mild conditions. nih.gov

The screening process often involves testing a matrix of metal precursors and ligands to identify the optimal combination for a specific set of substrates.

Table 1: Comparison of Catalytic Systems for Propargylamine Synthesis

| Catalyst System | Ligand | Key Advantages | Reference |

|---|---|---|---|

| Cu-Ru | None specified | Effective under solvent-free conditions. | nih.gov |

| AuBr₃ | None | Enables synthesis of propargylamines with quaternary carbon centers. | nih.gov |

| Cu(I)OTf | Pybox ligands | Allows for highly enantioselective additions in water or toluene. | organic-chemistry.org |

| Pd₂(dba)₃ | Tri(tert-butyl)phosphine | Significantly improves yield and selectivity for specific products. | acs.org |

| [Zn(l-proline)₂] | l-proline | Effective for A³ coupling via C-H activation. | nih.gov |

Reaction Condition Modulation for Yield and Selectivity Enhancement

Beyond the catalytic system, the physical conditions of the reaction play a pivotal role in its success. Temperature, solvent, and reactant concentration are key variables that must be fine-tuned.

Many modern synthetic procedures for propargylamines are developed to run under solvent-free or "neat" conditions. nih.gov This approach is not only environmentally friendly but can also accelerate reaction rates. For example, excellent results have been obtained for zinc-catalyzed A³ couplings at 100°C under neat conditions. nih.gov Similarly, gold-catalyzed couplings have been optimized at 60°C without a solvent. nih.gov

Temperature modulation is a common strategy to control selectivity. In some palladium-catalyzed reactions, lower temperatures might favor one product, while elevated temperatures can lead to the formation of byproducts. kcl.ac.uk The pressure of gaseous reactants, such as carbon dioxide in related carboxylation reactions, is another critical parameter that is carefully controlled to achieve optimal results. kcl.ac.uk The choice of base can also be crucial; for instance, in certain palladium-catalyzed coupling reactions to form precursors, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been found to be a highly effective base when used with THF as a solvent. researchgate.net

Table 2: Effect of Reaction Conditions on Propargylamine Synthesis

| Catalyst | Temperature (°C) | Solvent | Key Observation | Reference |

|---|---|---|---|---|

| Zn(OTf)₂ | 100 | Neat (Solvent-free) | Excellent yields obtained. | nih.gov |

| AuBr₃ | 60 | Neat (Solvent-free) | Optimal condition for specific coupling. | nih.gov |

| Pd(OAc)₂ | 50 | Toluene | Optimal for formation of oxazolidinones from propargylamines and CO₂. | kcl.ac.uk |

Isolation and Purification Techniques for Research Purity

Once the synthesis is complete, the target compound must be isolated from the reaction mixture and purified to a high degree, especially for research applications where purity is paramount. The standard method for purifying organic compounds like this compound is column chromatography. orgsyn.org

This technique involves dissolving the crude reaction mixture in a minimal amount of solvent and applying it to the top of a column packed with a solid adsorbent, typically silica (B1680970) gel. orgsyn.org A solvent or a mixture of solvents (the eluent) is then passed through the column. Different components of the mixture will travel down the column at different rates depending on their polarity and affinity for the adsorbent, allowing for their separation. For compounds of intermediate polarity, a common eluent system is a mixture of a non-polar solvent like petroleum ether or n-pentane and a more polar solvent like ethyl acetate. researchgate.netorgsyn.org The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. The solvent is then removed from the combined pure fractions, typically by rotary evaporation, to yield the purified compound. orgsyn.org In cases where the product is a crystalline solid, recrystallization may be used as a final purification step.

Chemical Reactivity and Transformation Pathways of 2 Methyl 4 Phenylbut 3 Yn 2 Amine

Reactivity of the Amine Moiety

The presence of a primary amine group (-NH2) attached to a tertiary carbon atom makes 2-Methyl-4-phenylbut-3-yn-2-amine a potent nucleophile. This nucleophilicity is the basis for a variety of addition and condensation reactions.

The lone pair of electrons on the nitrogen atom of this compound allows it to readily participate in nucleophilic addition reactions, particularly with electrophilic carbonyl compounds such as aldehydes and ketones. masterorganicchemistry.comlibretexts.org The general mechanism involves the attack of the amine on the carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine. libretexts.org

This carbinolamine intermediate is often unstable and can undergo dehydration to form an imine (a compound containing a carbon-nitrogen double bond). libretexts.org The formation of imines is a reversible process and is typically catalyzed by acid. libretexts.org

Table 1: General Scheme of Imine Formation

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Aldehyde/Ketone | Imine | Nucleophilic Addition-Elimination |

If this compound were to react with a secondary amine, an enamine would be formed. libretexts.org Enamines are characterized by a nitrogen atom single-bonded to a carbon-carbon double bond. libretexts.org

The primary amine of this compound can react with various reagents to form urea (B33335) derivatives. A common method for the synthesis of ureas involves the reaction of an amine with an isocyanate. organic-chemistry.org In this reaction, the nucleophilic amine attacks the electrophilic carbon of the isocyanate group, yielding a substituted urea.

Another pathway to urea derivatives is through the direct reaction of amines with urea itself, often at elevated temperatures. google.com Furthermore, the direct synthesis of ureas from amines and carbon dioxide (CO2) is an area of active research, although it can be challenging. researchgate.net

The reaction of amines with carbon disulfide (CS2) in the presence of a base leads to the formation of dithiocarbamates. researchgate.net

While the formation of imidazolidinones specifically from this compound and carbon dioxide is not widely documented, the general reaction of diamines with CO2 can lead to cyclic ureas. researchgate.net

Table 2: Synthesis of Urea Derivatives from Amines

| Amine Reactant | Reagent | Product Type |

| Primary/Secondary Amine | Isocyanate | Substituted Urea |

| Primary/Secondary Amine | Urea | Substituted Urea |

| Primary/Secondary Amine | Carbon Dioxide | Urea (often requires catalyst) |

| Primary/Secondary Amine | Carbon Disulfide | Dithiocarbamate |

The bifunctional nature of this compound makes it an ideal substrate for intramolecular cyclization reactions, where the amine moiety acts as a nucleophile attacking the alkyne. These reactions are often catalyzed by transition metals such as gold or silver. nih.govnih.govnih.gov Gold and other transition metals can activate the alkyne, making it more susceptible to nucleophilic attack by the tethered amine. youtube.comyoutube.com This can lead to the formation of various nitrogen-containing heterocyclic compounds. For instance, silver-catalyzed cascade cyclizations of amino-triazoles with alkynyl-benzaldehydes have been shown to produce fused triazoles. nih.gov

Reactivity of the Alkyne Moiety

The terminal alkyne in this compound is a versatile functional group that can participate in a variety of carbon-carbon bond-forming reactions.

The terminal alkyne of this compound is a suitable partner for cycloaddition reactions. libretexts.org A prominent example is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govrsc.orgiris-biotech.de In this reaction, the alkyne reacts with an organic azide (B81097) in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring with high regioselectivity and yield. nih.govnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Table 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Alkyne Substrate | Azide Substrate | Catalyst | Product |

| This compound | Organic Azide | Copper(I) | 1,4-disubstituted 1,2,3-triazole |

Other cycloaddition reactions involving alkynes include [2+2] and [4+2] (Diels-Alder) cycloadditions, although the CuAAC is particularly notable for its efficiency and bioorthogonality. libretexts.org

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgresearchgate.net This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of an amine base. organic-chemistry.org The terminal alkyne of this compound can readily participate in this reaction, allowing for the introduction of various aryl or vinyl substituents at the terminal position of the alkyne.

Research has also demonstrated the feasibility of copper-free Sonogashira couplings. beilstein-journals.org For instance, a related compound, 2-methyl-4-(3-aminophenyl)-3-butyn-2-ol, has been synthesized via a copper-free palladium-catalyzed coupling of 3-bromoaniline (B18343) with 2-methylbut-3-yn-2-ol, highlighting the utility of this method for structurally similar molecules. beilstein-journals.org These reactions can be carried out under mild, room-temperature conditions. nih.gov

Table 4: Sonogashira Coupling Reaction Parameters

| Alkyne Substrate | Coupling Partner | Palladium Catalyst | Copper Co-catalyst | Base |

| Terminal Alkyne | Aryl/Vinyl Halide | Pd complex (e.g., Pd(PPh3)4) | Cu(I) salt (e.g., CuI) | Amine (e.g., Et3N) |

| Terminal Alkyne | Aryl/Vinyl Halide | Pd complex (e.g., Pd(OAc)2/SPhos) | None (in copper-free variants) | Organic or Inorganic Base |

Activation and Transformation under Metal Catalysis

The unique structural features of this compound, specifically the presence of a terminal alkyne and a propargylic amine, make it a versatile substrate for metal-catalyzed transformations. Transition metals, in particular, can activate the carbon-carbon triple bond, leading to a variety of synthetically useful products. The reactivity is often initiated by the coordination of the metal to the alkyne's π-system. This coordination renders the alkyne more susceptible to nucleophilic attack or other downstream transformations.

Research has demonstrated that π-acidic metals like gold and platinum are effective in activating propargylic systems. While specific studies on this compound are part of broader investigations into the reactivity of propargylic compounds, the general principles apply. For instance, gold(I) catalysts are known to trigger cascade reactions in propargylic esters, initiating a 1,3-acyloxy migration to form an allenylacetate intermediate. nih.gov This intermediate can then undergo further transformations, such as a Nazarov cyclization, to yield complex cyclic structures. nih.gov

Similarly, copper catalysts have been employed in the transformation of related propargylic systems. For example, the use of copper(I) triflate has been shown to facilitate the formation of Z-dienes from propargylic substrates, while gold(I) catalysts can lead to the corresponding E-dienes. nih.gov The mechanism of these reactions is proposed to involve the coordination of the metal to the alkyne, which then triggers a cyclization event. nih.gov

The presence of the amine group in this compound can also influence the course of metal-catalyzed reactions. The nitrogen atom can act as a coordinating ligand, potentially directing the metal catalyst to a specific position or influencing the stereochemical outcome of the reaction. Modern synthetic chemistry heavily relies on transition-metal catalyzed reactions for the construction of complex aliphatic amines from simpler, readily available starting materials. acs.org

Table 1: Examples of Metal-Catalyzed Transformations of Propargylic Systems

| Catalyst System | Substrate Type | Product Type | Reference |

| Gold(I) | Propargylic esters | Cyclopentenones | nih.gov |

| Platinum(II) | Propargylic acetates | Tricyclic structures | nih.gov |

| Copper(I) triflate | Propargylic halides | Z-1,3-dienes | nih.gov |

| (p-CF₃-C₆H₄)₃PAuCl | Propargylic halides | E-1,3-dienes | nih.gov |

Computational Chemistry and Mechanistic Elucidation of 2 Methyl 4 Phenylbut 3 Yn 2 Amine Reactivity

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of organic reactions at the molecular level. By calculating the electron density of a system, DFT can accurately predict the geometries of reactants, products, and transition states, as well as their corresponding energies. This information is crucial for constructing a comprehensive picture of the reaction pathway.

A key aspect of mechanistic studies is the identification and characterization of transition states, which represent the highest energy point along a reaction coordinate. DFT calculations allow for the precise location of these fleeting structures and the determination of their activation energies. The collection of energies for reactants, intermediates, transition states, and products forms the potential energy surface or energy landscape of the reaction.

For reactions involving propargylamines like 2-Methyl-4-phenylbut-3-yn-2-amine, such as their participation in cyclization reactions, DFT can be employed to map out the energy landscape. For instance, in the reaction of primary propargylamines with carbon dioxide, computational analysis can help to determine the most favorable pathway. A hypothetical energy profile for a generic propargylamine (B41283) reaction is presented in Table 1.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 0 | Reactants | 0.0 |

| 1 | Intermediate 1 | -5.2 |

| 2 | Transition State 1 | +15.8 |

| 3 | Intermediate 2 | +2.1 |

| 4 | Transition State 2 | +25.3 |

| 5 | Products | -10.7 |

| This table presents a representative energy landscape for a chemical reaction, with values that are illustrative of typical computational findings. |

The energy landscape derived from DFT calculations directly enables the identification of the rate-determining step (RDS) of a reaction, which is the step with the highest activation energy. nih.govrsc.orgmolaid.comnih.gov Understanding the RDS is fundamental for optimizing reaction conditions to improve reaction rates and yields.

Furthermore, DFT studies can predict the existence and stability of reaction intermediates, which are species that are formed and consumed during the reaction. nih.gov For example, in the context of the A³ (aldehyde-alkyne-amine) coupling reaction to form propargylamines, computational studies have elucidated the key intermediates. nih.gov While specific studies on this compound are limited, research on related systems suggests the involvement of key intermediates in its reactions. A doctoral thesis has reported on the reactivity of this compound in a reaction with CO2 to form an imidazolidinone, where computational analysis suggested a favored reaction pathway through a specific intermediate. unical.it

In catalyzed reactions, DFT is instrumental in understanding how a catalyst interacts with the substrate to lower the activation energy of the reaction. These calculations can reveal the nature of the bonding between the catalyst and substrate, the geometry of the catalyst-substrate complex, and how the catalyst influences the electronic properties of the substrate to facilitate the reaction. For instance, in metal-catalyzed hydroamination of alkynes, DFT studies have been crucial in detailing the mechanism of C-N bond formation. nih.govlibretexts.org

Molecular Docking and Simulation Studies

Molecular docking and simulation studies are computational techniques primarily used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein or a catalyst. These methods are particularly valuable in the context of catalysis and stereoselective synthesis.

Many chemical reactions can produce multiple stereoisomers. Computational methods can be employed to predict and explain the stereochemical outcome of a reaction. By calculating the energies of the transition states leading to different stereoisomers, it is possible to determine which product is likely to be favored. This is particularly relevant for reactions involving chiral catalysts, where the non-covalent interactions between the catalyst and the substrate dictate the stereoselectivity.

For a chiral propargylamine, or a reaction creating a chiral center from a prochiral precursor, molecular docking can help visualize and quantify the interactions that lead to the preferential formation of one enantiomer or diastereomer.

In the realm of catalysis, molecular docking can be used to study how a substrate like this compound fits into the active site of a catalyst. This is essential for designing more efficient and selective catalysts. The docking scores, which are a measure of the binding affinity, can be used to rank different substrates or catalyst variants.

Table 2 provides a hypothetical example of docking scores for the binding of different propargylamine substrates to a generic catalyst active site.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound | -7.5 | Tyr84, Phe290, Leu320 |

| Propargylamine | -5.2 | Tyr84, Gly288 |

| 1-Ethynylcyclohexylamine | -6.8 | Tyr84, Phe290, Val318 |

| This table illustrates representative docking scores and interacting residues, which are crucial for understanding ligand binding in catalytic systems. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations have emerged as a powerful tool for elucidating the electronic structure of molecules and predicting their reactivity. While specific computational studies on this compound are not extensively available in publicly accessible literature, the principles of computational chemistry can be applied to this molecule to gain significant insights. Methodologies such as Density Functional Theory (DFT) are instrumental in this regard, providing a framework to understand and forecast the chemical behavior of complex organic compounds. mdpi.comnih.gov

DFT calculations allow for the determination of various molecular properties and reactivity descriptors. These computational tools are crucial for building a theoretical understanding of a molecule's behavior in chemical reactions. nih.govhakon-art.com By solving approximations of the Schrödinger equation, these methods can model the distribution of electrons within a molecule and, from this, predict its stability and the likely sites of reaction. scienceopen.com

Detailed Research Findings

In the absence of direct research on this compound, we can infer its likely electronic characteristics and reactivity by examining computational studies on analogous structures, such as propargylamines and phenylacetylenes. researchgate.netacs.org These studies consistently utilize quantum chemical calculations to explore reaction mechanisms and predict outcomes.

A key aspect of these computational investigations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.comyoutube.com The energy and spatial distribution of these orbitals are fundamental in predicting how a molecule will interact with other reagents. numberanalytics.comwikipedia.org For a molecule like this compound, the HOMO is expected to be localized around the electron-rich regions, namely the amino group and the π-system of the alkyne and phenyl groups. Conversely, the LUMO would be distributed over the areas most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity; a smaller gap generally suggests higher reactivity. numberanalytics.com

Furthermore, quantum chemical calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. In this compound, the nitrogen atom of the amine group would exhibit a region of negative electrostatic potential due to the lone pair of electrons, marking it as a likely site for electrophilic attack. The acidic proton of a terminal alkyne (if present) would show a positive potential, indicating its susceptibility to deprotonation by a base.

Global reactivity descriptors, derived from the energies of the FMOs, provide quantitative measures of a molecule's reactivity. hakon-art.comcapes.gov.br These include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors are invaluable for comparing the reactivity of different compounds and for understanding their behavior in various chemical environments. hakon-art.com

Interactive Data Tables

To illustrate the type of data generated from quantum chemical calculations for a molecule like this compound, the following tables present hypothetical but representative values based on calculations for similar structures.

Table 1: Calculated Frontier Molecular Orbital (FMO) Energies

| Molecular Orbital | Energy (eV) |

| HOMO-1 | -8.95 |

| HOMO | -7.20 |

| LUMO | -0.85 |

| LUMO+1 | 0.15 |

Note: These are hypothetical values for illustrative purposes.

Table 2: Calculated Global Reactivity Descriptors

| Descriptor | Value |

| HOMO-LUMO Gap (ΔE) | 6.35 eV |

| Chemical Potential (μ) | -4.025 eV |

| Chemical Hardness (η) | 3.175 eV |

| Electrophilicity Index (ω) | 2.55 eV |

Note: These values are derived from the hypothetical FMO energies in Table 1.

These tables demonstrate how quantum chemical calculations can provide a detailed, quantitative picture of the electronic structure and reactivity of this compound. Such data is foundational for the mechanistic elucidation of its reactions, allowing chemists to design experiments and develop new synthetic methodologies with greater precision. nih.gov

Advanced Applications of 2 Methyl 4 Phenylbut 3 Yn 2 Amine in Chemical Synthesis and Materials Science

Role as a Versatile Organic Building Block in Complex Molecule Synthesisnih.gov

The inherent reactivity of the functional groups within 2-Methyl-4-phenylbut-3-yn-2-amine makes it a valuable precursor in organic synthesis. Amines, in general, are recognized as versatile chemical building blocks due to their nucleophilicity and ability to participate in a wide array of chemical transformations. amerigoscientific.com The presence of both a nucleophilic amine and a reactive terminal alkyne within the same molecule opens up diverse synthetic possibilities.

Precursor for Advanced Organic Scaffolds

The term "building block" in chemistry refers to a molecule that can be readily incorporated into a larger, more complex structure. amerigoscientific.com this compound fits this description perfectly. The terminal alkyne group is a gateway to a multitude of reactions, including coupling reactions, cycloadditions, and hydrofunctionalizations, which are fundamental in the construction of advanced organic scaffolds.

The reactivity of terminal alkynes is a cornerstone of modern organic synthesis. For instance, the Sonogashira coupling, a powerful carbon-carbon bond-forming reaction, utilizes terminal alkynes to create more complex structures. While specific studies detailing the use of this compound in this context are not prevalent, the principle of its application as a building block is well-established for similar propargylamines. These amines are crucial intermediates in the synthesis of a variety of organic compounds.

Furthermore, the tertiary propargylamine (B41283) moiety can be a precursor to other valuable synthetic intermediates. For example, the isomerization of propargylamines can lead to the formation of allenamides, which are themselves powerful building blocks in organic synthesis. nih.gov

Assembly of Fused Heterocyclic Structures

Fused heterocyclic structures are core components of many pharmaceuticals, natural products, and functional materials. researchgate.netnih.govmdpi.com The synthesis of these complex ring systems often relies on the strategic use of bifunctional building blocks. This compound, with its amine and alkyne functionalities, is an ideal candidate for the construction of such structures.

The intramolecular cyclization of molecules containing both an amine and an alkyne is a common and effective strategy for synthesizing nitrogen-containing heterocycles. libretexts.org While direct examples involving this compound are not extensively documented in readily available literature, the general synthetic routes are well-established for propargylamines. These reactions can lead to the formation of a wide variety of heterocyclic systems, including pyrroles, pyridines, and other fused ring systems.

For instance, the reaction of a propargylamine with a suitable coupling partner can initiate a cascade of reactions, leading to the formation of complex polycyclic structures. The specific substitution pattern of this compound, with its gem-dimethyl group adjacent to the nitrogen, could influence the regioselectivity and stereoselectivity of such cyclization reactions, offering a pathway to novel heterocyclic scaffolds.

Integration into Polymeric and Advanced Material Systems

The unique electronic and structural features of this compound also make it an interesting candidate for the development of new polymers and advanced materials.

Monomer for Polymerization Studies

The terminal alkyne functionality of this compound allows it to act as a monomer in polymerization reactions. The polymerization of acetylene (B1199291) and its derivatives can lead to the formation of conjugated polymers with interesting optical and electronic properties. While a study on the anionic polymerization of the related compound 2-methyl-4-phenyl-1-buten-3-yne has been reported, specific polymerization studies on this compound are not widely published. researchgate.net However, the potential for its use as a monomer to create novel polymers with tailored properties remains an area of interest. The incorporation of the amine functionality into the polymer backbone could impart specific properties, such as altered solubility, basicity, and coordination ability.

Ligand Design in Coordination Chemistry

The nitrogen atom of the amine group in this compound possesses a lone pair of electrons, making it a potential ligand for coordination to metal centers. The design of ligands is a crucial aspect of coordination chemistry, as the ligand environment around a metal ion dictates the properties and reactivity of the resulting coordination complex.

While there are no specific reports on the use of this compound as a ligand, the broader class of amine-containing ligands is extensively used in catalysis and materials science. The presence of the phenyl and alkyne groups in addition to the amine could lead to ligands with unique steric and electronic properties, potentially influencing the catalytic activity or photophysical properties of their metal complexes.

Development of Chemical Probes and Functional Molecules (Non-Biological Activity Focus)

Chemical probes are small molecules used to study and manipulate biological systems or other chemical processes. The development of novel chemical probes with specific functionalities is an active area of research. The structure of this compound offers a scaffold that could be elaborated into functional molecules.

The terminal alkyne group is particularly useful in this regard, as it can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the facile conjugation of the alkyne-containing molecule to other molecules, such as fluorescent dyes, affinity tags, or solid supports. This modular approach is a powerful strategy for the development of chemical probes. While the direct application of this compound as a chemical probe has not been detailed, its structural motifs are highly relevant to this field.

Stereochemical Aspects and Enantioselective Synthesis Involving 2 Methyl 4 Phenylbut 3 Yn 2 Amine

Chirality of 2-Methyl-4-phenylbut-3-yn-2-amine and its Derivatives

This compound possesses a chiral center at the C2 position, which is a quaternary carbon atom bonded to a methyl group, an amino group, another methyl group, and a phenylethynyl group. The presence of this stereocenter means that the molecule can exist as a pair of enantiomers. These enantiomers are non-superimposable mirror images of each other and can exhibit different biological activities and pharmacological profiles when they interact with a chiral biological environment.

The derivatives of this compound, which can be formed through reactions involving the amino group or the terminal alkyne, will also be chiral, provided the stereocenter at C2 is not destroyed. The synthesis of this compound in an enantiomerically pure or enriched form is therefore of significant interest for its potential application in the development of new chiral drugs and other biologically active molecules.

Strategies for Asymmetric Synthesis of the Chiral Amine

The construction of a quaternary stereocenter is a significant challenge in asymmetric synthesis. For a tertiary propargylamine (B41283) like this compound, several strategies can be envisioned, primarily falling into two categories: biocatalytic approaches and chiral catalysis.

Biocatalytic Approaches (e.g., Enzyme-Catalyzed Amination)

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines due to the high stereoselectivity of enzymes. chemrxiv.orgwiley.comnih.gov For the synthesis of chiral this compound, a biocatalytic approach could involve the asymmetric amination of a corresponding prochiral ketone.

One of the most prominent enzyme classes for this transformation is the ω-transaminases (ω-TAs) . These enzymes catalyze the transfer of an amino group from a donor molecule, such as isopropylamine, to a carbonyl acceptor. chemrxiv.org In a hypothetical synthesis of chiral this compound, the corresponding ketone, 2-methyl-4-phenylbut-3-yn-2-one, would be the substrate. Depending on the stereopreference of the chosen ω-TA, either the (R)- or (S)-enantiomer of the amine could be produced with high enantiomeric excess.

Another biocatalytic strategy is kinetic resolution . In this approach, a racemic mixture of this compound could be treated with an enzyme, such as a lipase, that selectively acylates one enantiomer, allowing for the separation of the unreacted enantiomer and the acylated product. Dynamic kinetic resolution (DKR) could further enhance this process by racemizing the unreacted enantiomer in situ, theoretically allowing for a 100% yield of the desired acylated enantiomer.

Chiral Catalysis in Propargylamine Synthesis

Chiral transition-metal catalysis is a cornerstone of asymmetric synthesis. The most relevant and powerful method for the synthesis of chiral propargylamines is the asymmetric A3 (aldehyde-alkyne-amine) coupling reaction . nsf.govnih.gov This three-component reaction involves an aldehyde, an alkyne, and an amine, and when a chiral catalyst is employed, it can lead to the formation of a chiral propargylamine with high enantioselectivity.

For a tertiary amine like this compound, a direct A3 coupling is not feasible as it is a primary amine. However, a highly relevant model system involves the use of the corresponding alcohol, 2-methylbut-3-yn-2-ol, in a CuBr/Pinap-catalyzed A3 coupling reaction with secondary amines and aldehydes. nsf.gov This reaction has been shown to produce chiral propargylamines in high yields and with excellent enantioselectivities (91–>99% ee). nsf.gov The study highlighted that the dimethylcarbinol unit of the alkyne plays a critical role in achieving high enantioselectivity. nsf.gov This suggests that a similar strategy, if adapted for a primary amine, could be highly effective for the synthesis of chiral this compound.

Another approach is the addition of acetylides to N-tert-butanesulfinyl ketimines . This method has been successfully used for the asymmetric synthesis of α,α-dibranched propargylamines with high diastereoselectivity. acs.org The N-tert-butanesulfinyl group acts as a chiral auxiliary, directing the nucleophilic attack of the lithium acetylide to one face of the ketimine. The auxiliary can then be cleaved to afford the free chiral amine.

Mechanistic Insights into Stereocontrol and Enantioselectivity

The success of any asymmetric synthesis hinges on a deep understanding of the factors that control stereoselectivity. For the synthesis of chiral this compound, these insights are crucial for the rational design of catalysts and reaction conditions.

Substrate Scope and Limitations for Stereoselective Transformations

The substrate scope of asymmetric reactions is a critical factor in their applicability. In the context of the A3 coupling, the nature of the aldehyde, amine, and alkyne all play a role in the enantioselectivity of the reaction. For the CuBr/Pinap-catalyzed A3 coupling using 2-methylbut-3-yn-2-ol, a variety of aldehydes and secondary amines have been shown to be effective. nsf.gov

| Aldehyde | Secondary Amine | Yield (%) | ee (%) |

| Benzaldehyde | Pyrrolidine | 85 | 92 |

| 4-Methoxybenzaldehyde | Pyrrolidine | 88 | 94 |

| 2-Naphthaldehyde | Pyrrolidine | 90 | 95 |

| Cyclohexanecarboxaldehyde | Pyrrolidine | 79 | 91 |

| Benzaldehyde | 1,2,3,4-Tetrahydroisoquinoline | 92 | >99 |

| 4-Chlorobenzaldehyde | 1,2,3,4-Tetrahydroisoquinoline | 95 | 98 |

Table 1: Asymmetric A3-Coupling of 2-Methylbut-3-yn-2-ol with Various Aldehydes and Secondary Amines. nsf.gov

A significant limitation in the asymmetric synthesis of tertiary propargylamines with a quaternary stereocenter is the steric hindrance around the reaction center. This can make it difficult for the catalyst to effectively differentiate between the two enantiotopic faces of the substrate, leading to lower enantioselectivity.

Rational Design of Chiral Catalysts and Ligands

The rational design of chiral catalysts and ligands is a key area of research aimed at improving the efficiency and selectivity of asymmetric reactions. In the case of the copper-catalyzed A3 coupling, the choice of the chiral ligand is paramount. The Pinap ligand, a P,N-ligand, has proven to be highly effective. nsf.gov The mechanism of stereocontrol is believed to involve the formation of a chiral copper-acetylide complex, which then reacts with an iminium ion generated in situ from the aldehyde and amine. The chiral ligand creates a specific three-dimensional environment that favors the approach of the iminium ion from one side, leading to the preferential formation of one enantiomer.

The development of new ligands often involves a modular approach, where different components of the ligand can be varied to fine-tune its steric and electronic properties. This allows for the optimization of the catalyst for a specific substrate and reaction. For the synthesis of chiral this compound, a ligand that can accommodate the steric bulk of the tertiary amine and the phenylethynyl group would be required.

Analytical Techniques for Research Characterization of 2 Methyl 4 Phenylbut 3 Yn 2 Amine and Its Transformations

Spectroscopic Methodologies for Structural Confirmation in Research Contexts

Spectroscopic techniques are indispensable for the unambiguous identification of 2-Methyl-4-phenylbut-3-yn-2-amine. These methods probe the interactions of molecules with electromagnetic radiation, yielding data that is characteristic of the compound's specific structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the determination of the connectivity and spatial arrangement of atoms within the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons would be observed. The aromatic protons of the phenyl group would appear in the downfield region, typically between 7.0 and 8.0 ppm. The protons of the two methyl groups attached to the quaternary carbon would likely appear as a singlet in the upfield region, and the amine (NH₂) protons would also produce a characteristic signal.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum would show distinct signals for the aromatic carbons, the acetylenic carbons of the C≡C triple bond, the quaternary carbon bearing the amine and methyl groups, and the methyl carbons. The chemical shifts of these signals are indicative of their electronic environment.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for more complex structural analysis. COSY spectra reveal proton-proton coupling interactions, helping to establish the connectivity of adjacent protons. HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular structure. For instance, an HMBC correlation between the methyl protons and the quaternary and acetylenic carbons would confirm their connectivity.

Furthermore, NMR is a valuable technique for monitoring the progress of reactions involving this compound. By taking NMR spectra of the reaction mixture at different time intervals, researchers can observe the disappearance of reactant signals and the appearance of product signals, thereby tracking the conversion and formation of new species.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.2 - 7.5 | Multiplet |

| NH₂ | 1.5 - 2.5 | Broad Singlet |

| -CH₃ | ~1.4 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl C (ipso) | ~123 |

| Phenyl C | 128 - 132 |

| C≡C (alkynyl) | 80 - 90 |

| C(CH₃)₂ | 45 - 55 |

| -CH₃ | 25 - 35 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.org For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features.

The presence of the primary amine (NH₂) group would be indicated by two distinct, sharp to medium intensity bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com These correspond to the asymmetric and symmetric N-H stretching vibrations. orgchemboulder.com The C-N stretching vibration of the aliphatic amine would likely appear in the 1250-1020 cm⁻¹ range. orgchemboulder.com

The internal alkyne (C≡C) triple bond would give rise to a weak absorption band in the 2260-2100 cm⁻¹ region. libretexts.org The weakness of this peak is due to the relatively small change in dipole moment during the stretching vibration of the symmetrically substituted alkyne.

The phenyl group would be identified by several characteristic absorptions. The C-H stretching vibrations of the aromatic ring typically appear just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). libretexts.org In-ring C-C stretching vibrations are observed in the 1600-1450 cm⁻¹ region. libretexts.org Finally, the sp³ C-H stretching of the methyl groups would be observed in the 3000-2850 cm⁻¹ range. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3400 - 3250 |

| N-H Bend (scissoring) | 1650 - 1580 | |

| C-N Stretch | 1250 - 1020 | |

| Alkyne | C≡C Stretch | 2260 - 2100 (weak) |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| C=C Stretch (in-ring) | 1600 - 1450 | |

| Alkyl | C-H Stretch | 3000 - 2850 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. whitman.edu For this compound (C₁₁H₁₃N), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 159.22 g/mol . uni.lu High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition of the molecule.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for amines include the loss of an alkyl group adjacent to the nitrogen atom. For this compound, a prominent fragment could result from the loss of a methyl group (CH₃), leading to a peak at m/z [M-15]⁺. Another possible fragmentation is the cleavage of the bond between the quaternary carbon and the alkyne group. The stability of the resulting carbocations and radical species will influence the relative intensities of the fragment peaks. The presence of the phenyl group would also lead to characteristic aromatic fragments.

Chromatographic Techniques for Purity Assessment and Separation of Research Samples

Chromatographic methods are essential for separating the components of a mixture and assessing the purity of research samples of this compound.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis and Purity

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are high-resolution separation techniques used for both qualitative and quantitative analysis of this compound. nibe.res.inresearchgate.net

GC is suitable for the analysis of volatile and thermally stable compounds. nibe.res.in In a GC analysis of a reaction mixture containing this compound, the components would be separated based on their boiling points and interactions with the stationary phase of the GC column. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. The area under each peak in the chromatogram is proportional to the concentration of the corresponding component, allowing for quantitative analysis of the reaction mixture and determination of the purity of the isolated product.

HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net For a compound like this compound, which contains both nonpolar (phenyl group) and polar (amine group) functionalities, reversed-phase HPLC is a common choice. nih.gov In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). nih.govnih.gov The separation is based on the hydrophobicity of the components. By using a detector, such as a UV-Vis detector that can monitor the absorbance at a wavelength where the phenyl group absorbs, the elution of each component can be tracked. Similar to GC, the retention time and peak area provide qualitative and quantitative information, respectively. HPLC is particularly useful for analyzing reaction mixtures, assessing product purity, and for preparative separations to isolate pure compounds. researchgate.net

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in organic synthesis to monitor the progress of a reaction. libretexts.orgrsc.org A small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. researchgate.net The plate is then developed in a sealed chamber containing a suitable solvent system (mobile phase).

As the solvent moves up the plate by capillary action, the components of the mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases. youtube.com For a reaction involving this compound, the starting material and the product will likely have different polarities and thus different retention factors (Rf values), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

By spotting the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on the same TLC plate, a researcher can visually track the disappearance of the starting material spot and the appearance of a new product spot over time. libretexts.org This allows for a quick assessment of whether the reaction is proceeding and when it has reached completion. libretexts.org The spots can be visualized under UV light, as the phenyl group in this compound and its derivatives will be UV-active, or by using a chemical staining agent. nih.gov

X-ray Diffraction for Solid-State Structure Determination of Crystalline Derivatives

A notable example is the single-crystal X-ray diffraction analysis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, a sterically hindered piperazine (B1678402) derivative. nih.gov The synthesis of this compound, which incorporates a pharmacologically relevant piperazine core, necessitated the confirmation of its structure, which was achieved through X-ray crystallography. nih.gov

The crystal structure determination revealed that the piperazine ring adopts a chair conformation with di-equatorial substitution. nih.gov One of the nitrogen atoms in the piperazine ring is sp³ hybridized, while the other is sp² hybridized. nih.gov The solid-state structure is stabilized by various intermolecular interactions, including weak C—H⋯O hydrogen bonds and C—H⋯π interactions. These non-covalent interactions, along with dispersion forces, are significant in the crystal packing. nih.gov

The crystallographic data for this derivative are summarized in the table below.

Table 1: Crystal Data and Structure Refinement for tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₀H₂₇FN₂O₂ |

| Formula Weight | 362.44 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.1234 (4) |

| b (Å) | 17.1234 (7) |

| c (Å) | 12.0123 (5) |

| α (°) | 90 |

| β (°) | 109.123 (2) |

| γ (°) | 90 |

| Volume (ų) | 1964.5 (1) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.224 |

| Absorption Coefficient (mm⁻¹) | 0.086 |

| F(000) | 776 |

| Crystal Size (mm³) | 0.20 x 0.10 x 0.05 |

| Theta range for data collection (°) | 2.21 to 28.23 |

| Index ranges | -13 ≤ h ≤ 13, -22 ≤ k ≤ 22, -15 ≤ l ≤ 15 |

| Reflections collected | 19012 |

| Independent reflections | 4712 [R(int) = 0.034] |

| Completeness to theta = 25.242° | 99.9 % |

| Data / restraints / parameters | 4712 / 0 / 241 |

| Goodness-of-fit on F² | 1.03 |

| Final R indices [I > 2sigma(I)] | R1 = 0.045, wR2 = 0.118 |

| R indices (all data) | R1 = 0.062, wR2 = 0.131 |

| Largest diff. peak and hole (e.Å⁻³) | 0.23 and -0.21 |

Source: nih.gov

This detailed structural information is invaluable for understanding the chemical behavior of this derivative and for designing new molecules with specific three-dimensional conformations.

Future Research Directions and Emerging Opportunities for 2 Methyl 4 Phenylbut 3 Yn 2 Amine

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The primary route to propargylamines is the three-component aldehyde-alkyne-amine (A3) coupling reaction. phytojournal.com For the synthesis of 2-Methyl-4-phenylbut-3-yn-2-amine, this would involve reacting benzaldehyde, phenylacetylene (B144264), and 2-methyl-2-propanamine. Future research will be crucial in developing sustainable catalytic systems that are not only efficient but also environmentally benign.

Key research opportunities include:

Heterogeneous Catalysis: Moving from homogeneous catalysts (e.g., simple copper, silver, or gold salts) to heterogeneous systems can simplify product purification and enable catalyst recycling. tandfonline.com Future work could focus on immobilizing active metal species like copper(I) or silver(I) onto solid supports such as magnetic nanoparticles (e.g., Fe₃O₄), zeolites, or metal-organic frameworks (MOFs). tandfonline.comnih.gov These systems offer the promise of high efficiency under solvent-free conditions, a key principle of green chemistry. nih.gov

Earth-Abundant Metal Catalysts: While precious metals like gold and silver are effective, their cost and toxicity are drawbacks. mdpi.com Research into catalysts based on earth-abundant and low-toxicity metals such as zinc, iron, or cobalt is a vital area for sustainable synthesis. mdpi.com Developing zinc-based catalysts, for instance, could offer a greener alternative for the A3 coupling. organic-chemistry.org

Metal-Free Catalysis: An emerging frontier is the development of metal-free A3 coupling reactions. nih.gov These systems might employ organocatalysts or leverage unconventional activation methods like light-mediated persulfate activation to forge the crucial C-C and C-N bonds. rsc.org Exploring these pathways for a sterically hindered substrate like this compound would be a significant advancement.

Table 1: Comparison of Potential Catalytic Systems for A3 Coupling

| Catalyst Type | Potential Advantages | Research Focus for this compound |

|---|---|---|

| Heterogeneous (e.g., CuI/Fe₃O₄) | Recyclable, easy separation, suitable for continuous flow | Optimizing support material and reaction conditions (e.g., solvent-free, microwave) |

| Earth-Abundant (e.g., Zn(OTf)₂) | Low cost, reduced toxicity, environmentally benign | Ligand design to enhance catalytic activity and overcome steric hindrance |

| Metal-Free (e.g., Organocatalysts) | Avoids metal contamination, sustainable | Discovery of new catalysts and activation methods effective for hindered substrates |

Design of Advanced Chemical Transformations Based on its Unique Reactivity Profile

The dual functionality of this compound—a nucleophilic amine and a reactive alkyne—makes it a versatile building block for complex molecule synthesis. nih.gov Its unique steric environment can be exploited to control selectivity in subsequent transformations.

Future research could explore:

Cycloaddition Reactions: The terminal alkyne is a prime candidate for cycloaddition reactions. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) could be used to synthesize novel 1,2,3-triazoles, which are important scaffolds in medicinal chemistry.

Cyclization and Isomerization: Propargylamines can undergo metal-catalyzed cyclization or isomerization to produce a variety of nitrogen-containing heterocycles, such as quinolines and pyrroles. researchgate.netmdpi.com Investigating these transformations with this compound could lead to novel heterocyclic structures with potential biological activity.

Cross-Dehydrogenative Coupling (CDC): CDC reactions enable the formation of C-C bonds by coupling two C-H bonds, representing a highly atom-economical approach. scispace.com Developing CDC methods to further functionalize the molecule, for example at the benzylic position of a derivative, would be a valuable synthetic tool.

Computational-Experimental Synergies for Predictive Chemistry

The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating research. Density Functional Theory (DFT) has already been used to elucidate the mechanisms of A3 coupling reactions involving related compounds. dntb.gov.uamdpi.com

Future synergistic studies could focus on:

Mechanism Elucidation: Using DFT to model the reaction pathways for the synthesis of this compound with different catalysts. rsc.org This can help identify rate-determining steps and transition states, providing insights into how to overcome activation barriers, especially those arising from steric hindrance.

Catalyst Design: Computationally screening libraries of ligands for metal catalysts to predict which will have the highest activity and selectivity for the target molecule. This predictive approach can significantly reduce the experimental effort required to discover optimal catalysts.

Predicting Reactivity: Modeling the electronic structure and frontier molecular orbitals of this compound to predict its reactivity in various chemical transformations, guiding the design of new reactions.

Table 2: Potential Applications of DFT in Studying this compound

| Area of Study | Computational Method | Predicted Outcome/Insight |

|---|---|---|

| A3 Coupling Mechanism | DFT (Transition State Search) | Reaction energy profiles, identification of key intermediates, activation energies |

| Catalyst Performance | DFT (Ligand-Metal Bonding Analysis) | Prediction of catalyst stability and electronic properties |

| Spectroscopic Analysis | TD-DFT | Prediction of UV-Vis and NMR spectra for characterization |

Development of Structure-Reactivity Relationships in a Theoretical Context

Understanding how the specific structural features of this compound influence its chemical behavior is fundamental to unlocking its full potential. Theoretical studies can provide quantitative insights into these relationships.

Key theoretical research directions include:

Steric and Electronic Effects: Quantifying the steric hindrance imposed by the gem-dimethyl groups and the electronic influence of the phenyl group on the reactivity of the alkyne and amine functionalities. pharmacy180.com This can be achieved by calculating parameters such as bond dissociation energies, atomic charges, and electrostatic potential maps.

Acidity of the Alkyne Proton: The C-H bond of a terminal alkyne is acidic and its activation is often the first step in A3 coupling. nih.gov Theoretical calculations can predict the pKa of this proton and how it is influenced by the molecular structure and solvent, providing crucial information for designing appropriate reaction conditions.

Conformational Analysis: Exploring the conformational landscape of the molecule to understand how its preferred shapes might influence its ability to bind to catalysts or participate in reactions.

Potential in Enabling New Areas of Chemical Science and Technology

The unique properties of this compound suggest it could be a valuable component in various advanced applications.

Emerging opportunities include:

Medicinal Chemistry: Propargylamines are privileged scaffolds in drug discovery, with applications as inhibitors of enzymes like monoamine oxidase (MAO), which are relevant in neurodegenerative diseases such as Parkinson's. tandfonline.comnih.gov The specific structure of this compound makes it a candidate for screening against a range of biological targets.

Materials Science: Terminal alkynes are versatile functional groups for the synthesis of polymers and functional materials. nih.gov This compound could serve as a monomer or a cross-linking agent to create novel polymers with tailored thermal or electronic properties. Its structure could also be incorporated into corrosion inhibitors, a known application for some propargylamines.

Chemical Biology: The alkyne handle can be used for bio-orthogonal "click" chemistry reactions, allowing the molecule to be attached to biomolecules for probing biological systems or for targeted drug delivery. tandfonline.com

By pursuing these research directions, the scientific community can fully elucidate the chemical properties of this compound and leverage its unique structure to drive innovation across the chemical sciences.

Q & A

Q. What are the optimal synthetic routes for 2-Methyl-4-phenylbut-3-yn-2-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound can be approached via alkyne functionalization and amine coupling. A general strategy involves:

- Starting Materials : Use phenylacetylene derivatives and methylamine precursors.

- Catalysts : Employ transition-metal catalysts (e.g., Cu or Pd) for Sonogashira coupling to form the alkyne backbone .

- Temperature Control : Optimize reaction temperatures between 60–80°C to minimize side reactions while ensuring alkyne stability .

- Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient to isolate the product.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:

- NMR Spectroscopy : Prioritize H NMR to confirm methyl group resonance (δ 1.2–1.5 ppm) and alkyne proton absence (due to sp hybridization). C NMR should highlight the alkyne carbon at δ 70–90 ppm .

- IR Spectroscopy : Look for C≡C stretching vibrations near 2100–2260 cm⁻¹ and N-H stretches at 3300–3500 cm⁻¹ .

- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (C₁₁H₁₃N, exact mass 159.1048) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during synthesis and purification .

- Waste Disposal : Segregate chemical waste in labeled containers and dispose via certified hazardous waste services .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent environmental contamination .

Advanced Research Questions

Q. How can computational chemistry models be applied to predict the reactivity and interaction mechanisms of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Use density functional theory (B3LYP/6-31G*) to model alkyne-amine coupling transition states and predict regioselectivity .

- Molecular Dynamics : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics to optimize solvent choice .

- Docking Studies : Explore interactions with biological targets (e.g., enzymes) by aligning the compound’s pharmacophores with active sites .

Key Insight : Computational models can resolve discrepancies between experimental and theoretical reaction outcomes, such as unexpected byproduct formation .

Q. What strategies are effective in resolving contradictions in reported physicochemical properties or bioactivity data for this compound?

Methodological Answer:

- Comparative Analysis : Replicate experiments under standardized conditions (e.g., pH, temperature) to isolate variables causing discrepancies .

- Advanced Characterization : Use X-ray crystallography or 2D NMR (e.g., HSQC) to confirm structural assignments if conflicting data arise .

- Meta-Analysis : Aggregate data from multiple studies (e.g., solubility in polar vs. nonpolar solvents) and apply statistical models (ANOVA) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.